molecular formula C8H10ClNO3S B2828592 (4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride CAS No. 2092694-26-1

(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride

Cat. No. B2828592
CAS RN: 2092694-26-1
M. Wt: 235.68
InChI Key: WTVIKCCVASEAII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4,5,6,7-Tetrahydro-1,2-benzoxazol-3-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 2092694-26-1 . It has a molecular weight of 235.69 . The IUPAC name for this compound is (4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanesulfonyl chloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2 . This code provides a standard way to encode the compound’s molecular structure and formula.

Scientific Research Applications

One-Pot Synthesis of Benzoxazoles

Methanesulfonic acid is utilized as an effective catalyst in the one-pot synthesis of 2-substituted benzoxazoles. This process involves the reaction of 2-aminophenol with acid chlorides, generated in situ from carboxylic acids, offering excellent yields across a variety of carboxylic acids. The method is compatible with a wide range of substituents, demonstrating the versatility of methanesulfonic acid and related compounds in synthesizing benzoxazoles, which are important heterocyclic compounds in medicinal chemistry and materials science (Kumar, Rudrawar, & Chakraborti, 2008).

Synthesis and NMR Spectra of Complex Structures

The methanesulfonic acid catalyzed reaction of certain compounds with glycerol can produce complex structures that undergo ring openings to form methanesulfonates. These compounds have been studied for their NMR spectra and crystal structure, providing insight into the synthesis and transformation of complex molecules, which is essential for developing new pharmaceuticals and materials (Upadhyaya et al., 1997).

Catalyst for Synthesis of Tetrahydropyridine

A new ionic liquid, 1,3-disulfonic acid benzimidazolium chloride, has been synthesized and characterized. It serves as an efficient, homogeneous, and recyclable catalyst for the synthesis of highly functionalized tetrahydropyridines under solvent-free conditions. This highlights the application of sulfonyl chloride derivatives in green chemistry, offering a sustainable approach to synthesizing important nitrogen-containing heterocycles (Abbasi, 2015).

Efficient Catalyst for Tetrahydropyranylation

Ferrous methanesulfonate, a derivative of methanesulfonic acid, has been developed as an efficient catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions. This process is significant for the protection of hydroxyl groups during synthetic operations, demonstrating the utility of sulfonyl chloride derivatives in organic synthesis (Wang, Song, Wan, & Zhao, 2011).

Sodium Insertion into Vanadium Pentoxide

Methanesulfonyl chloride forms a room temperature ionic liquid with aluminum chloride, used to study the electrochemical properties of vanadium pentoxide films. This research contributes to the development of energy storage materials, showcasing the role of sulfonyl chloride derivatives in enhancing the performance of electrode materials (Su, Winnick, & Kohl, 2001).

Safety and Hazards

For safety and hazards information, it’s always recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3S/c9-14(11,12)5-7-6-3-1-2-4-8(6)13-10-7/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVIKCCVASEAII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)CS(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.